molecular formula C18H22N2S B3142594 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine CAS No. 508233-77-0

1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine

Cat. No.: B3142594
CAS No.: 508233-77-0
M. Wt: 298.4 g/mol
InChI Key: OLSUXQFACZYSFC-UHFFFAOYSA-N
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Description

1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group that is further substituted with a 2,5-dimethylphenylthio group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Scientific Research Applications

1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine has several scientific research applications:

Safety and Hazards

The safety information for this compound includes hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary targets of 4-Desmethyl 5-methyl vortioxetine are various serotonin receptors and the serotonin transporter (SERT). It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors .

Mode of Action

4-Desmethyl 5-methyl vortioxetine interacts with its targets in a multimodal manner. It simultaneously modulates one or more serotonin receptors and inhibits the reuptake of serotonin . This unique combination of actions enhances the release of serotonin, norepinephrine, dopamine, acetylcholine, and histamine in specific brain areas .

Biochemical Pathways

The compound’s actions at serotonin receptors enhance the release of glutamate and inhibit the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus . This modulation of neurotransmitter release may theoretically improve the efficiency of information processing in malfunctioning brain circuits .

Result of Action

The molecular and cellular effects of 4-Desmethyl 5-methyl vortioxetine’s action include increased levels of serotonin, noradrenaline, dopamine, acetylcholine, and histamine in specific brain areas . It also modifies abnormal resting state networks in the brain over the therapeutic dose range .

Action Environment

Dose adjustments should be considered on a patient-by-patient basis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

    Reduction: Tin(II) chloride, iron powder.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Nitro derivatives, halogenated derivatives.

    Reduction: Amines.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(2-((2,6-Dimethylphenyl)thio)phenyl)piperazine: Another structural isomer with different methyl group positions.

Uniqueness

1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The 2,5-dimethyl substitution on the phenyl ring provides distinct steric and electronic properties, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

1-[2-(2,5-dimethylphenyl)sulfanylphenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14-7-8-15(2)18(13-14)21-17-6-4-3-5-16(17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSUXQFACZYSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.